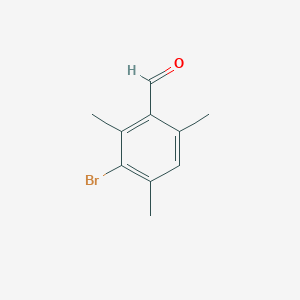

3-Bromo-2,4,6-trimethylbenzaldehyde

Description

Contextual Significance within Organic Synthesis

The significance of 3-Bromo-2,4,6-trimethylbenzaldehyde in organic synthesis lies in its nature as a substituted benzaldehyde (B42025). Substituted benzaldehydes are crucial intermediates in the creation of more complex molecules wisdomlib.org. They are known to react with various compounds, such as hydrazone derivatives to form Schiff bases or with chalcone (B49325) derivatives to introduce new functional groups wisdomlib.org. The presence of the bromine atom makes this compound particularly useful in cross-coupling reactions, a powerful tool in modern organic synthesis acs.orgresearchgate.net.

Bromo-organic compounds are widely used for a variety of transformations, including bromination, oxidation, cyclization, and substitution reactions nih.govsci-hub.se. The aldehyde functional group is highly reactive and can participate in numerous chemical transformations, making it a cornerstone in the synthesis of new compounds researchgate.net. For instance, related brominated benzaldehydes, like 3-bromo-2-hydroxybenzaldehyde, are utilized in the synthesis of biologically active compounds, including potential antiviral and anticancer agents nih.gov. Furthermore, 3-bromobenzaldehyde (B42254) itself is a precursor for preparing insecticidal compounds, highlighting the industrial relevance of such structures google.com. The development of efficient, one-pot methods for synthesizing functionalized benzaldehydes is an active area of research, driven by the need for these versatile intermediates in fields ranging from drug design to materials science researchgate.net.

Historical Overview of Related Benzaldehyde Chemistry

The study of benzaldehyde and its derivatives has a rich history that is foundational to modern organic chemistry. Benzaldehyde, the simplest aromatic aldehyde, was first isolated in 1803 by the French pharmacist Martrès from the oil of bitter almonds wikipedia.orgwikiwand.comtechvina.vn. However, it was the pioneering work of German chemists Justus von Liebig and Friedrich Wöhler in the 1830s that truly illuminated its nature. They were the first to synthesize benzaldehyde in 1832, and their investigations into this compound and its derivatives laid crucial groundwork for the development of the structural theory of organic chemistry wikipedia.orgtechvina.vnbritannica.com.

The term "aldehyde" itself was coined by Liebig as an abbreviation of the Latin "alcohol dehydrogenatum," meaning "dehydrogenated alcohol," reflecting its formation by the oxidation of an alcohol etymonline.com. Over the years, numerous methods for synthesizing benzaldehyde have been developed. Industrially, it is often produced via the liquid-phase chlorination and subsequent oxidation of toluene (B28343) wikipedia.orgbritannica.com. Other significant synthetic routes include the Gattermann-Koch reaction, which involves the carbonylation of benzene (B151609) wikipedia.org.

The synthesis of substituted benzaldehydes, such as those containing halogen atoms, has also been a long-standing area of interest. For example, methods for preparing various halobenzaldehydes from aromatic amines were developed and have found wide application orgsyn.org. This historical progression from the extraction of a natural product to the development of sophisticated synthetic methodologies for a wide array of derivatives underscores the enduring importance of benzaldehyde chemistry in the advancement of the chemical sciences.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4,6-trimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-6-4-7(2)10(11)8(3)9(6)5-12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWCNWQBTMHJKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)C)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454703 | |

| Record name | Benzaldehyde, 3-bromo-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88174-27-0 | |

| Record name | Benzaldehyde, 3-bromo-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2,4,6 Trimethylbenzaldehyde

Direct Bromination Strategies from 2,4,6-Trimethylbenzaldehyde (B22134)

The direct introduction of a bromine atom onto the aromatic ring of 2,4,6-trimethylbenzaldehyde is a common and effective synthetic route. This transformation is typically accomplished through electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Electrophilic Aromatic Substitution (EAS) Approaches

Electrophilic aromatic substitution (EAS) is a reaction in which an atom attached to an aromatic system, usually hydrogen, is replaced by an electrophile. wikipedia.org In the case of 2,4,6-trimethylbenzaldehyde, the aromatic ring acts as a nucleophile, attacking a bromine electrophile. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: the initial attack on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The direct bromination of aromatic compounds can be achieved using molecular bromine (Br₂), often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). wikipedia.org The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile that is more susceptible to attack by the electron-rich aromatic ring. youtube.com While molecular bromine is a moderately strong electrophile, its reactivity can be significantly enhanced by the use of strong acids or oxidizing agents. acsgcipr.org

For the synthesis of related bromobenzaldehydes, such as 3-bromobenzaldehyde (B42254), a similar approach using a Lewis acid catalyst like aluminum chloride (AlCl₃) has been documented. google.com In these reactions, the molar ratio of the Lewis acid to the starting benzaldehyde (B42025) is a critical parameter, often ranging from 1:1 to 1.5:1. google.com

It is important to note that Lewis acid catalysis can also promote benzylic bromination (bromination of the methyl groups) under certain conditions, particularly with radical initiation. nih.gov However, in the context of electrophilic aromatic substitution on the ring, the reaction conditions are typically controlled to favor the desired aromatic bromination.

The directing effects of the substituents already present on the benzene (B151609) ring play a crucial role in determining the position of the incoming bromine atom. wikipedia.org In 2,4,6-trimethylbenzaldehyde, the three methyl groups are activating, electron-donating groups, which direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.orgwikipedia.org The aldehyde group, on the other hand, is a deactivating group and a meta-director.

Given the substitution pattern of 2,4,6-trimethylbenzaldehyde, the only available positions for substitution are the 3- and 5-positions. Both of these positions are ortho to two methyl groups and meta to the aldehyde group. Therefore, the substitution is directed to these positions. The steric hindrance from the adjacent methyl groups can influence the reaction rate but does not prevent substitution at these sites. The formation of the 3-bromo isomer is the expected outcome of the regioselective bromination of 2,4,6-trimethylbenzaldehyde.

The control of regioselectivity is a significant aspect of synthetic organic chemistry. masterorganicchemistry.com In some cases, specific catalysts or reaction conditions can be employed to favor one regioisomer over another. organic-chemistry.org For instance, in the bromination of phenols, the use of certain reagents can lead to highly regioselective monobromination. mdpi.com

Green Chemistry Principles in Bromination Reactions

The application of green chemistry principles to chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. digitellinc.com This is particularly relevant for bromination reactions, which have traditionally involved the use of hazardous reagents like molecular bromine. ias.ac.in

To circumvent the hazards associated with handling molecular bromine, methods have been developed to generate bromine in situ, meaning directly within the reaction mixture. ias.ac.in One such approach involves the use of potassium bromate (B103136) (KBrO₃) in the presence of an acid. ias.ac.insunankalijaga.org This system generates bromine, which can then participate in the electrophilic substitution reaction. ias.ac.in

Other in situ bromine generation systems include the use of sodium bromide (NaBr) with an oxidizing agent like sodium perborate. digitellinc.com The use of hydrobromic acid and hydrogen peroxide is another alternative that is considered a competitive and greener option. nih.govresearchgate.net

A key principle of green chemistry is to minimize waste. acsgcipr.org Traditional bromination methods can generate significant amounts of waste, and some bromine carriers produce useless organic byproducts. mdpi.comresearchgate.net The development of greener bromination protocols focuses on improving atom economy and reducing the environmental impact of the reaction. acs.org

The choice of solvent is also a critical environmental consideration. acsgcipr.org Efforts are made to replace hazardous solvents like carbon tetrachloride and chloroform (B151607) with less problematic alternatives. nih.gov

Furthermore, it is important to consider the persistence and potential bio-accumulative nature of organobromine compounds. acsgcipr.org The ideal green bromination process minimizes the generation of hazardous waste and ensures that any waste produced is managed and controlled effectively. acsgcipr.org

Data Tables

Table 1: Properties of 2,4,6-Trimethylbenzaldehyde

| Property | Value | Source |

| IUPAC Name | 2,4,6-trimethylbenzaldehyde | wikipedia.orgnist.gov |

| Other Names | Mesitaldehyde, Mesitylaldehyde | wikipedia.orgnist.govtcichemicals.com |

| CAS Number | 487-68-3 | wikipedia.orgnist.gov |

| Chemical Formula | C₁₀H₁₂O | wikipedia.orgnist.gov |

| Molar Mass | 148.205 g·mol⁻¹ | wikipedia.org |

Table 2: Properties of 3-Bromo-2,4,6-trimethylbenzaldehyde

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁BrO | cymitquimica.com |

| Molecular Weight | 227.1 g/mol | cymitquimica.com |

Alternative Bromination Procedures for Aromatic Aldehydes

The bromination of aromatic aldehydes can be accomplished using a variety of reagents and methods, moving beyond the use of hazardous molecular bromine (Br₂). nih.gov The choice of reagent and conditions is critical for controlling selectivity and ensuring safe operation. Softer brominating agents are often preferred to mitigate the reactivity of activated aromatic systems and prevent unwanted side reactions.

Several alternatives to elemental bromine have been developed. N-Bromosuccinimide (NBS) is a common and milder reagent for electrophilic aromatic substitution on activated rings. commonorganicchemistry.commdpi.com For less reactive substrates, NBS can be paired with catalysts like silica (B1680970) gel. mdpi.com Another approach is the in situ generation of bromine, which avoids the storage and handling of the highly corrosive liquid. nih.gov This can be achieved by oxidizing a bromide salt (like KBr or HBr) with an oxidant such as hydrogen peroxide, Oxone, or sodium hypochlorite. nih.govresearchgate.net Other notable brominating agents include tribromoisocyanuric acid (TBCA), which demonstrates high regioselectivity with electron-rich arenes, and various N-halo compounds that produce less toxic byproducts. researchgate.netthieme-connect.com

The following table summarizes various alternative bromination procedures applicable to aromatic compounds, including aldehydes.

Interactive Data Table: Alternative Bromination Methods for Aromatic Compounds

| Reagent System | Substrate Type | Key Features & Conditions | Reference(s) |

| N-Bromosuccinimide (NBS) | Activated aromatics | Milder alternative to Br₂, high regioselectivity. Can be used with silica gel or in ionic liquids. | commonorganicchemistry.commdpi.com |

| HBr / NaOCl (in-situ Br₂) | Alkenes & Aromatics | Avoids storage of Br₂; performed in continuous flow for safety. | nih.gov |

| LiBr / Ceric Ammonium Nitrate (CAN) | Activated aromatics | In situ generation of Br₂ for chemo- and regioselective oxidative bromination. | mdpi.comresearchgate.net |

| KBr / NaBrO₃ | Aromatic substrates | Green oxybrominating reagent, generates HOBr in situ. | researchgate.net |

| Tribromoisocyanuric Acid (TBCA) | Electron-rich arenes | Highly regioselective, avoids polybromination, can be used in acidic media like TFA for deactivated rings. | researchgate.netthieme-connect.com |

| Tetraalkylammonium Tribromides | Phenols | Highly para-selective for bromination of phenols. | mdpi.com |

| Br₂ / AlCl₃ | Benzaldehyde | Classic Lewis acid catalysis for deactivating rings; requires careful control of stoichiometry. | google.com |

| KBr / H₂O₂ / HZSM-5 Catalyst | Activated aromatics | Environmentally safer oxybromination method. | tandfonline.com |

Challenges and Strategies for Achieving Regioselectivity in Bromination

Achieving high regioselectivity in the bromination of substituted aromatic compounds is a significant challenge in synthetic chemistry. wku.edu The outcome of an electrophilic aromatic substitution is governed by a combination of electronic effects (the directing influence of existing substituents) and steric effects. umass.edumdpi.com

Challenges:

Conflicting or Competing Directing Effects: When a benzene ring has multiple substituents, their directing effects can either reinforce or oppose one another. For instance, in 3-hydroxybenzonitrile, the hydroxyl group (ortho-, para-directing) and the nitrile group (meta-directing) lead to a mixture of products upon bromination. mdpi.com

High Ring Activation: Strongly activating substituents, such as the three methyl groups in 2,4,6-trimethylbenzaldehyde, make the aromatic ring highly nucleophilic. wikipedia.org This increases the reaction rate significantly and can easily lead to polybromination, where multiple bromine atoms are added to the ring, reducing the yield of the desired monosubstituted product. researchgate.net

Steric Hindrance: Bulky substituents can block access to adjacent positions on the ring. In the case of 2,4,6-trimethylbenzaldehyde, the methyl groups at positions 2 and 6 sterically hinder the aldehyde group and the adjacent 3 and 5 positions, which can influence the approach of the electrophile.

Strategies for Control:

Choice of Brominating Agent: The reactivity of the brominating agent is a key variable. Highly reactive systems like Br₂ with a strong Lewis acid may be unselective. Milder, bulkier reagents such as N-bromosuccinimide (NBS) or tribromoisocyanuric acid (TBCA) often provide higher regioselectivity, favoring substitution at the most electronically favored and sterically accessible position. researchgate.netmdpi.com

Catalysis: The choice of catalyst can profoundly influence selectivity. For activated rings, a catalyst may not be necessary. For deactivated rings like benzaldehyde, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is often required. google.com By coordinating to the carbonyl oxygen, the Lewis acid enhances the electron-withdrawing nature of the aldehyde group, reinforcing its meta-directing effect. google.com In other systems, shape-selective catalysts like zeolites can be used to favor the formation of a specific isomer, typically the para product, by sterically preventing the formation of others within their porous structure. mdpi.comtandfonline.com

Solvent and Temperature: Reaction conditions can be fine-tuned to improve selectivity. Non-polar solvents may favor one isomer over another, while lower temperatures can help slow down a highly exothermic reaction, reducing the formation of byproducts. For example, using trifluoroacetic acid (TFA) as a medium for bromination with TBCA can prevent polybromination, which is observed when the same reaction is conducted in concentrated sulfuric acid. researchgate.net

Theoretical Prediction: The regiochemical outcome of an electrophilic aromatic bromination can often be predicted by analyzing the stability of the cationic intermediate, known as the arenium ion or sigma complex. mdpi.comresearchgate.net The positive charge of this intermediate is delocalized across the ring, primarily at the ortho and para positions relative to the point of electrophilic attack. researchgate.net Substituents that stabilize this positive charge will direct the reaction to the corresponding positions. Computational chemistry is a powerful tool for calculating the energies of different possible arenium ions, allowing chemists to predict the most likely product. umass.edumdpi.comnih.gov For substituents with electron-donating properties (π-donors), the stability order and directing preference is generally para > ortho > meta. mdpi.com For electron-withdrawing substituents (π-acceptors), the preference is meta > ortho > para. mdpi.com

Synthetic Routes to Key Precursors: 2,4,6 Trimethylbenzaldehyde

Oxidation of Corresponding Alcohols (e.g., 2,4,6-trimethylbenzyl alcohol)

One common method for synthesizing 2,4,6-trimethylbenzaldehyde (B22134) is through the oxidation of 2,4,6-trimethylbenzyl alcohol. dissertationtopic.net This transformation can be achieved using various oxidizing agents. For instance, oxidation with o-iodoxybenzoic acid (IBX) under solvent-free conditions has been reported to yield a mixture of 2,4,6-trimethylbenzaldehyde and 2,4,6-trimethylbenzoic acid. guidechem.com Another method involves the use of molecular iodine and potassium carbonate in 2,2,2-trifluoroethanol. sigmaaldrich.com The choice of oxidant and reaction conditions is critical to maximize the yield of the aldehyde while minimizing over-oxidation to the carboxylic acid.

Formylation Reactions of Substituted Aromatics (e.g., Mesitylene)

Direct formylation of mesitylene (B46885) (1,3,5-trimethylbenzene) is a widely used approach to produce 2,4,6-trimethylbenzaldehyde. dissertationtopic.net Several formylation techniques have been developed.

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. organic-chemistry.orgambeed.com This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.comwikipedia.org The resulting electrophilic iminium salt reacts with the aromatic substrate, which upon hydrolysis, yields the corresponding aldehyde. chemistrysteps.comwikipedia.org This method is particularly effective for activated aromatic rings like mesitylene.

Carbonylation reactions introduce a carbonyl group directly onto an aromatic ring. The Gattermann-Koch reaction, for example, uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride and cuprous chloride to formylate aromatic compounds. google.comdissertationtopic.net This method has been adapted for the synthesis of mesitaldehyde from mesitylene. dissertationtopic.net

A highly effective method for preparing 2,4,6-trimethylbenzaldehyde involves the reaction of mesitylene with dichloromethyl methyl ether in the presence of a Lewis acid catalyst, such as titanium tetrachloride or anhydrous aluminum chloride. google.comorgsyn.org This method offers high yields, often exceeding 88%, making it suitable for industrial-scale production. google.com The reaction proceeds through electrophilic aromatic substitution, where the Lewis acid activates the dichloromethyl methyl ether to form a reactive electrophile that attacks the mesitylene ring. orgsyn.org

Grignard Reagent Based Syntheses of Polymethylbenzaldehydes

Grignard reagents offer a versatile route to polymethylbenzaldehydes. acs.org These reactions typically involve the formation of an organomagnesium halide (Grignard reagent) from an aryl halide. chemguide.co.ukmasterorganicchemistry.com This nucleophilic reagent can then react with a formylating agent to produce the desired aldehyde. For instance, the reaction of a Grignard reagent with ethyl orthoformate is a well-established method for aldehyde synthesis, often providing good yields. sci-hub.seacs.org Other formylating agents that can be used with Grignard reagents include ethyl formate (B1220265) and disubstituted formamides. sci-hub.seacs.org

Other Established Synthetic Pathways

Several other methods for the synthesis of 2,4,6-trimethylbenzaldehyde have been reported. The Gattermann reaction, a variation of the Gattermann-Koch reaction, can be simplified by using zinc cyanide (Zn(CN)₂) in place of the highly toxic hydrogen cyanide. wikipedia.orgorgsyn.org The Zn(CN)₂ reacts with HCl to generate the necessary HCN in situ, with ZnCl₂ acting as the Lewis acid catalyst. wikipedia.org This has been successfully applied to the synthesis of mesitaldehyde from mesitylene. wikipedia.orgorgsyn.org

Reactivity and Transformation Pathways of 3 Bromo 2,4,6 Trimethylbenzaldehyde

Reactivity Governed by the Bromine Moiety

The bromine atom attached to the sterically hindered benzene (B151609) ring is a key site for synthetic transformations, primarily through substitution and coupling reactions.

Nucleophilic Substitution Reactions of the Aryl Bromide

Direct nucleophilic aromatic substitution (SNAr) on 3-Bromo-2,4,6-trimethylbenzaldehyde is generally challenging. The benzene ring is not activated by strong electron-withdrawing groups positioned ortho or para to the bromine atom. Furthermore, the presence of three methyl groups on the ring provides significant steric hindrance, impeding the approach of a nucleophile to the site of substitution. Consequently, typical SNAr reactions that proceed via a Meisenheimer complex are not favored under standard conditions.

Alternative pathways, such as those involving benzyne (B1209423) intermediates generated under very strong basic conditions (e.g., sodium amide), are also complicated by the substitution pattern. The required high temperatures and harsh reagents may lead to undesired side reactions involving the aldehyde functional group.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful and versatile method for functionalizing the aryl bromide of this compound. These reactions avoid the harsh conditions of classical nucleophilic substitution and offer a broad scope for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Palladium and nickel-based catalysts are commonly employed for these transformations. nih.govscholaris.ca

In a typical Suzuki-Miyaura coupling, the aryl bromide would react with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to the metal catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov

Table 1: Examples of Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl compound |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Styrene derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylarene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Aryl amine |

The efficiency of these reactions can be influenced by steric hindrance around the bromine atom. The use of bulky phosphine (B1218219) ligands on the metal catalyst can help to facilitate the reaction at sterically congested centers.

Reactivity of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle that readily undergoes oxidation, reduction, and condensation reactions.

Oxidation Reactions

The aldehyde moiety of this compound can be easily oxidized to the corresponding carboxylic acid, yielding 3-Bromo-2,4,6-trimethylbenzoic acid. lookchem.com This transformation can be achieved using a variety of common oxidizing agents. For instance, potassium permanganate (B83412) or chromium trioxide are effective for this type of oxidation. A greener approach involves the use of oxygen in the presence of a photocatalyst. chemicalbook.com

Table 2: Oxidation of this compound

| Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Potassium permanganate (KMnO₄) | Acetone/Water | Heating | 3-Bromo-2,4,6-trimethylbenzoic acid | |

| Chromium trioxide (CrO₃) | Aqueous sulfuric acid, Acetone (Jones reagent) | 0°C to room temp | 3-Bromo-2,4,6-trimethylbenzoic acid | |

| Oxygen (O₂), tris[2-(4,6-difluorophenyl)pyridinato-C²,N]-iridium(III) | Acetonitrile | Irradiation (blue LEDs) | 3-Bromo-2,4,6-trimethylbenzoic acid | chemicalbook.com |

Reduction Reactions

Reduction of the aldehyde group provides a straightforward route to the corresponding primary alcohol, (3-Bromo-2,4,6-trimethylphenyl)methanol. This is typically accomplished using mild hydride reducing agents.

Table 3: Reduction of this compound

| Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol (B145695) | 0°C to room temp | (3-Bromo-2,4,6-trimethylphenyl)methanol | |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | 0°C followed by workup | (3-Bromo-2,4,6-trimethylphenyl)methanol |

It is important to choose a reducing agent that selectively reduces the aldehyde without affecting the aryl bromide. Reagents like sodium borohydride are well-suited for this purpose. While stronger agents like lithium aluminum hydride are also effective, they require anhydrous conditions. Catalytic hydrogenation could also be employed, though care must be taken to avoid de-bromination.

Condensation Reactions with Nucleophiles (e.g., Amine Reactivity)

The electrophilic carbon of the aldehyde group readily reacts with primary amines to form imines, also known as Schiff bases. internationaljournalcorner.com This condensation reaction typically occurs under mild, often acid-catalyzed, conditions and involves the formation of a hemiaminal intermediate followed by dehydration. mdpi.com

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the imine. internationaljournalcorner.comscribd.com

Table 4: Schiff Base Formation from this compound

| Amine Reactant | Conditions | Product Type | Reference |

|---|---|---|---|

| Aniline | Ethanol, reflux, catalytic acetic acid | N-(3-bromo-2,4,6-trimethylbenzylidene)aniline | internationaljournalcorner.com |

| 4-Bromoaniline | Ethanol, reflux, catalytic acetic acid | N-(3-bromo-2,4,6-trimethylbenzylidene)-4-bromoaniline | internationaljournalcorner.com |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Various solvents (e.g., EtOH, Hexane) | Corresponding Schiff Base (potentially via stable hemiaminal) | mdpi.com |

These Schiff bases are valuable intermediates in organic synthesis and can possess a range of biological activities. science.govnih.gov The stability and yield of the resulting imine can be influenced by the structure of the amine and the reaction conditions. mdpi.com

Electrophilic Aromatic Substitution (EAS) on the Substituted Phenyl Ring

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The mechanism typically proceeds in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore the aromaticity of the ring. libretexts.org The rate of reaction and the position of substitution are heavily dependent on the nature of the substituents already present on the ring. lumenlearning.com

The position of an incoming electrophile on the benzene ring of this compound is determined by the cumulative directing effects of the bromo, methyl, and aldehyde groups.

Aldehyde Group (-CHO): The aldehyde group is a deactivating group and a meta-director. libretexts.org Its electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. libretexts.org The deactivation is particularly pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. libretexts.org

Methyl Groups (-CH₃): Methyl groups are activating groups and ortho-, para-directors. lumenlearning.com They donate electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediate formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho and para positions relative to the methyl group. lumenlearning.com In this compound, the methyl groups are located at positions 2, 4, and 6.

Bromine Atom (-Br): Halogens like bromine are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho-, para-directors because their lone pairs of electrons can be donated to the ring through resonance, which helps to stabilize the arenium ion intermediate when the attack is at the ortho and para positions. libretexts.orglibretexts.org

In the case of this compound, the positions ortho and para to the activating methyl groups are already substituted (positions 2, 3, 4, 5, and 6 are occupied or adjacent to substituents). The only available position for substitution is the carbon at position 5. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| -CHO | 1 | Deactivating (Resonance and Inductive) | Meta |

| -CH₃ | 2, 4, 6 | Activating (Inductive and Hyperconjugation) | Ortho, Para |

| -Br | 3 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

Considering the positions of the existing substituents, the directing effects can be analyzed as follows:

The aldehyde group at C1 directs towards C3 and C5. C3 is already substituted with a bromine atom.

The methyl group at C2 directs towards C3 (substituted) and C6 (substituted).

The bromine atom at C3 directs towards C2 (substituted) and C4 (substituted).

The methyl group at C4 directs towards C3 (substituted) and C5.

The methyl group at C6 directs towards C5 and C2 (substituted).

The cumulative effect of these directing influences strongly favors electrophilic substitution at the C5 position, the only unsubstituted carbon on the ring. The methyl groups at C4 and C6 strongly activate this position.

Compared to benzaldehyde (B42025) , which has one deactivating group, this compound is expected to be more reactive towards electrophilic substitution. This is because the strong activating effects of the three methyl groups, which are electron-donating, will likely outweigh the deactivating effects of the single bromine atom and the aldehyde group. In general, electron-donating groups increase the rate of electrophilic aromatic substitution, while electron-withdrawing groups decrease it. lumenlearning.com

In comparison to 3-bromobenzaldehyde (B42254) , this compound is expected to be significantly more reactive. The three activating methyl groups in the latter compound will greatly increase the electron density of the ring, making it much more susceptible to electrophilic attack than 3-bromobenzaldehyde, which has two deactivating groups.

A study on the basicities of substituted benzaldehydes showed that methyl substitution, particularly at the ortho and para positions, increases the basicity of the carbonyl oxygen. cdnsciencepub.com This increased basicity is a result of the electron-donating nature of the methyl groups, which also enhances the ring's reactivity towards electrophiles. The presence of multiple methyl groups in this compound suggests a highly activated ring system, despite the presence of the deactivating bromo and aldehyde functions.

Mechanistic Studies of Primary Reactions

The mechanism for an electrophilic substitution reaction, for instance, nitration, at the C5 position would proceed as follows:

Generation of the Electrophile: The electrophile is generated from the reagents. In the case of nitration, the nitronium ion (NO₂⁺) is formed from the reaction of nitric acid and sulfuric acid. byjus.com

Formation of the Sigma Complex (Arenium Ion): The electrophile (E⁺) attacks the electron-rich aromatic ring at the C5 position, which is activated by the adjacent methyl groups at C4 and C6. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, the sigma complex. The positive charge in this intermediate is delocalized over the ring, and importantly, can be stabilized by the electron-donating methyl groups.

Deprotonation to Restore Aromaticity: A base in the reaction mixture (e.g., HSO₄⁻) removes the proton from the C5 carbon, the site of electrophilic attack. The electrons from the C-H bond move back into the ring, restoring its aromaticity and resulting in the final substituted product. libretexts.org

Applications in Advanced Organic Synthesis

As a Building Block for Complex Organic Molecules

3-Bromo-2,4,6-trimethylbenzaldehyde serves as a crucial starting material or intermediate in the synthesis of more intricate organic structures. bldpharm.combldpharm.com Its aldehyde functional group provides a reactive site for a wide array of synthetic transformations, including nucleophilic additions, condensations, and oxidations. The presence of the bromine atom offers a handle for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the introduction of diverse substituents and the construction of larger molecular frameworks. The methyl groups, while contributing to the steric bulk, also influence the electronic nature of the aromatic ring, thereby modulating the reactivity of both the aldehyde and the bromo functionalities.

The utility of substituted benzaldehydes as building blocks is a well-established principle in organic synthesis. For instance, various brominated and methylated benzaldehyde (B42025) derivatives are employed in the construction of complex pharmaceutical intermediates and materials with specific optical or electronic properties. The strategic combination of these functional groups in this compound makes it a valuable tool for synthetic chemists aiming to access novel and complex molecular architectures.

Role in the Synthesis of Functionalized Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. 3-Formylchromones, which are structurally related to substituted benzaldehydes, are recognized as key scaffolds for synthesizing a variety of heterocyclic systems. semanticscholar.org The aldehyde group can participate in cyclization reactions with various binucleophiles to form a wide range of heterocyclic rings.

While direct examples involving this compound in the synthesis of a broad range of heterocycles are specific, the general reactivity of aromatic aldehydes is well-documented in the formation of heterocycles like pyrimidines, imidazoles, and oxazoles. For example, the condensation of an aldehyde with a 1,2- or 1,3-dinucleophile is a common strategy for constructing five- and six-membered heterocyclic rings. The presence of the bromo and methyl substituents on the benzaldehyde ring can influence the reaction pathways and the properties of the resulting heterocyclic products. Furthermore, C–H functionalization has emerged as a powerful strategy for the synthesis of heterocyclic natural products, where substituted aromatic compounds play a key role. nih.gov

Precursor for Bromine-Containing Chalcone (B49325) Derivatives and Related Flavones

One of the significant applications of substituted benzaldehydes is in the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids. Chalcones are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone (B1666503). A study on the synthesis of brominated chalcone derivatives utilized various aromatic aldehydes to react with an acetophenone derivative to yield a series of chalcones. nih.gov

Following this established synthetic route, this compound can be reacted with a suitable acetophenone to produce a bromine-containing chalcone derivative. The general reaction scheme is depicted below:

In this reaction, this compound would react with an acetophenone in the presence of a base (e.g., NaOH) in a solvent like ethanol (B145695) to yield the corresponding chalcone.

These chalcones can then be subjected to oxidative cyclization to form the corresponding flavone. The bromine atom and methyl groups on the A-ring of the resulting flavone, originating from the initial benzaldehyde, would significantly influence the biological activity and physical properties of the molecule. The synthesis of brominated chalcone derivatives is a common strategy to enhance the potency of anti-cancer agents. nih.gov

Utility in the Development of Specialty Chemicals

The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition. These chemicals are used in a wide range of industries, including pharmaceuticals, agrochemicals, and materials science. This compound, with its unique combination of functional groups, is positioned as a valuable intermediate in the production of such specialty chemicals. bldpharm.com

Its utility can be inferred from the applications of structurally similar compounds. For example, other brominated aromatic aldehydes are used in the synthesis of liquid crystals, polymers with specific refractive indices, and as components in photolithography. The steric and electronic properties conferred by the trimethyl and bromo substituents can be leveraged to fine-tune the performance of the final products. The bromine atom, in particular, can enhance flame retardant properties or serve as a site for further functionalization to create more complex specialty materials.

Influence of Steric Hindrance on Reactivity and Catalytic Roles

Steric hindrance is a critical factor that governs the reactivity of molecules and the selectivity of chemical reactions. numberanalytics.com In this compound, the three methyl groups ortho and para to the aldehyde group, as well as the bromine atom also in an ortho position, create a sterically crowded environment around the formyl group.

This steric bulk can have several consequences:

Reduced Reactivity: The approach of nucleophiles to the aldehyde's carbonyl carbon can be impeded, potentially slowing down reaction rates compared to less hindered aldehydes. numberanalytics.com

Increased Selectivity: The steric hindrance can favor the formation of a specific stereoisomer in reactions where multiple products are possible.

Influence on Catalysis: In reactions where the aldehyde or its derivatives act as ligands for a metal catalyst, the steric bulk can influence the coordination geometry around the metal center. This, in turn, can affect the activity and selectivity of the catalyst. ugent.be For instance, sterically hindered ligands are often used to control the outcome of catalytic processes like hydrogenation and oxidation. numberanalytics.com

The interplay between the electronic effects of the substituents and the steric hindrance they impose makes this compound a subject of interest for studies on reaction mechanisms and catalyst design. Understanding these steric effects is crucial for predicting and controlling the outcomes of synthetic transformations involving this compound. numberanalytics.comsemanticscholar.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 3-Bromo-2,4,6-trimethylbenzaldehyde.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aldehydic proton, the aromatic proton, and the methyl groups. The aldehydic proton typically appears as a singlet in the downfield region. The sole aromatic proton also presents as a singlet, its chemical shift influenced by the surrounding substituents. The methyl groups at positions 2, 4, and 6 on the benzene (B151609) ring give rise to separate singlet signals, with their chemical shifts being influenced by their proximity to the bromine and aldehyde functionalities.

The ¹³C NMR spectrum offers a detailed map of the carbon skeleton. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift. The aromatic carbons show distinct resonances, with their positions dictated by the electronic effects of the bromo, aldehyde, and methyl substituents. The carbons of the three methyl groups appear in the upfield region of the spectrum.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aldehydic Proton (-CHO) | ~10.5 | - |

| Aromatic Proton (C5-H) | ~6.8 | - |

| Methyl Protons (C2-CH₃) | ~2.5 | - |

| Methyl Protons (C4-CH₃) | ~2.3 | - |

| Methyl Protons (C6-CH₃) | - | - |

| Carbonyl Carbon (C=O) | - | ~192 |

| Aromatic Carbon (C1) | - | ~143 |

| Aromatic Carbon (C2) | - | ~141 |

| Aromatic Carbon (C3-Br) | - | ~130 |

| Aromatic Carbon (C4) | - | ~130 |

| Aromatic Carbon (C5) | - | - |

| Aromatic Carbon (C6) | - | - |

| Methyl Carbon (C2-CH₃) | - | ~21 |

| Methyl Carbon (C4-CH₃) | - | ~20 |

| Methyl Carbon (C6-CH₃) | - | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. The table presents approximate values based on typical ranges for similar compounds.

The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is particularly informative. For aldehydes, this signal typically appears in the range of 190-200 ppm. In this compound, the carbonyl carbon resonance is influenced by electronic effects within the molecule. Conjugation of the carbonyl group with the aromatic ring can lead to a slight upfield shift (a smaller ppm value) of the carbonyl carbon signal by 6-10 ppm compared to non-conjugated systems. organicchemistrydata.org This is due to the delocalization of π-electrons, which increases the electron density at the carbonyl carbon. The presence of electron-donating methyl groups on the ring further contributes to this effect.

The steric bulk of the ortho-methyl groups and the bromine atom in this compound forces the aldehyde group to twist out of the plane of the benzene ring. This twisting angle has a significant impact on the degree of conjugation between the carbonyl group and the aromatic π-system. A larger twisting angle reduces the orbital overlap, thereby decreasing conjugation. This reduced conjugation can be observed in the ¹³C NMR spectrum as a downfield shift of the carbonyl carbon resonance compared to a more planar analogue like benzaldehyde (B42025). Variable temperature NMR studies can provide further insights into the energetics of this conformational preference.

While not as common as ¹H and ¹³C NMR, solid-state ⁸¹Br Nuclear Quadrupole Resonance (NQR) spectroscopy can be a powerful tool for probing the local electronic environment of the bromine atom. The NQR frequency is highly sensitive to the electric field gradient at the bromine nucleus, which is influenced by the nature of the C-Br bond and the surrounding molecular structure. Techniques like Spin-Echo Double Resonance (SEDOR) can be used to correlate the ⁸¹Br nucleus with neighboring ¹H or ¹³C nuclei, providing information about internuclear distances and further refining the conformational analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound. researchgate.net The IR spectrum displays characteristic absorption bands that correspond to the vibrational modes of specific bonds.

A strong and sharp absorption band in the region of 1670-1780 cm⁻¹ is a clear indicator of the C=O stretching vibration of the aldehyde group. libretexts.org The precise position of this band can be influenced by conjugation; reduced conjugation due to the out-of-plane twisting of the aldehyde group would typically result in a higher frequency (wavenumber) for this absorption.

The C-H stretching vibration of the aldehyde group usually appears as a pair of weak to medium bands in the range of 2700-2900 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic ring are observed between 2850 and 3100 cm⁻¹. libretexts.org Additionally, C-C stretching vibrations within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. libretexts.org The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1670 - 1780 |

| Aldehyde (C-H) | Stretch | 2700 - 2900 |

| Aromatic/Alkyl (C-H) | Stretch | 2850 - 3100 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| C-Br | Stretch | < 800 |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. In the mass spectrum, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (C₁₀H₁₁BrO), which is approximately 226 or 228 g/mol , depending on the bromine isotope. cymitquimica.com

A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of an M+2 peak. This is due to the natural isotopic abundance of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.com Therefore, the mass spectrum of this compound will exhibit two peaks for the molecular ion, separated by 2 m/z units, with almost equal intensity. This isotopic pattern provides definitive evidence for the presence of a single bromine atom in the molecule.

Fragmentation patterns observed in the mass spectrum can also offer structural information. For instance, the loss of the aldehyde group (-CHO) or a methyl group (-CH₃) would result in fragment ions that can be used to piece together the molecular structure.

Table 3: Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion (with ⁷⁹Br) | ~226 |

| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | ~228 |

| [M-CHO]⁺ | Fragment ion after loss of aldehyde group | ~197/199 |

| [M-CH₃]⁺ | Fragment ion after loss of a methyl group | ~211/213 |

Theoretical and Computational Chemistry Studies

Modeling of Formyl-Ring Conjugation

A critical structural feature of 3-Bromo-2,4,6-trimethylbenzaldehyde is the presence of two methyl groups in the ortho positions relative to the formyl group. This leads to significant steric hindrance, which forces the formyl group to rotate out of the plane of the benzene (B151609) ring. This rotation disrupts the overlap between the p-orbitals of the carbonyl carbon and the aromatic π-system.

As a result, the conjugation between the formyl group and the ring is severely weakened. This has two major consequences:

The negative mesomeric (-M) effect of the aldehyde group is diminished, meaning it withdraws less electron density from the ring than it would in a planar molecule like unsubstituted benzaldehyde (B42025).

The C(aryl)-C(aldehyde) bond loses some of its double-bond character, which would be reflected in a longer calculated bond length compared to planar benzaldehydes.

Computational modeling can precisely determine the preferred dihedral angle between the plane of the formyl group and the plane of the aromatic ring. For the parent compound, 2,4,6-trimethylbenzaldehyde (B22134), this angle is significant, and the addition of a bromine atom at the 3-position is not expected to fundamentally alter this sterically enforced non-planar conformation. The energy barrier to rotation around the C-C bond connecting the ring and the formyl group can also be calculated, providing a quantitative measure of this steric effect. mdpi.com

Prediction of Reactivity and Regioselectivity

Theoretical calculations can predict the molecule's reactivity towards both nucleophiles and electrophiles.

Nucleophilic Attack at the Carbonyl Carbon: The formyl group is the primary site for nucleophilic attack. However, the two ortho-methyl groups provide substantial steric shielding, making the carbonyl carbon less accessible to bulky nucleophiles. While the carbon atom remains electrophilic, reaction rates with nucleophiles are expected to be significantly lower than for unhindered benzaldehydes. Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visualize the electron-poor region around the carbonyl carbon, confirming its status as an electrophilic site. mdpi.com

Electrophilic Aromatic Substitution: The aromatic ring, enriched with electron density by three methyl groups, would typically be highly activated towards electrophilic attack. The directing effects of the existing substituents would determine the position of a new substituent. However, the three methyl groups and the bromine atom already occupy four of the five available positions on the ring. The only remaining position (C5) is heavily sterically hindered by the adjacent methyl and bromo groups. Therefore, further electrophilic substitution on the ring is predicted to be extremely difficult.

Steric Effects and Conformational Preferences

The dominant factor governing the conformation of this compound is steric hindrance. As discussed previously, the steric clash between the aldehyde's oxygen atom and the large ortho-methyl groups forces the C-CHO group out of the ring plane. acs.org Studies on other ortho-substituted benzaldehydes confirm that steric repulsion is a primary determinant of the formyl group's orientation. tandfonline.comias.ac.in In cases with two ortho substituents, a non-planar conformation is inevitable.

This contrasts with benzaldehydes having smaller ortho substituents (like o-chlorobenzaldehyde), which may prefer a planar conformation where the carbonyl is oriented away from the substituent (s-trans). ias.ac.in For this compound, the energetic penalty for a planar conformation is prohibitively high. Computational energy scans, where the dihedral angle of the formyl group is systematically varied, can map the potential energy surface and identify the minimum energy conformation and the rotational energy barriers. mdpi.commdpi.com

Electrochemical Behavior and Reduction Mechanisms (of related compounds)

Reductive Dehalogenation: The C-Br bond can be cleaved electrochemically. Studies on bromobenzene (B47551) and other aromatic bromides show that this process, known as dissociative electron transfer, occurs at negative potentials. researchgate.netuantwerpen.be The reduction potential is influenced by the electronic environment of the aromatic ring. The product of this step would be 2,4,6-trimethylbenzaldehyde. The reduction of bromobenzene on certain electrodes can require potentials more negative than -1.8 V.

Aldehyde Reduction: Aromatic aldehydes are electrochemically reduced to either alcohols or, via radical-radical coupling, pinacols. This process typically involves an initial one-electron transfer to form a radical anion. The steric hindrance around the formyl group in this compound would likely disfavor the bimolecular pinacol (B44631) coupling pathway, making the formation of the corresponding benzyl (B1604629) alcohol the more probable outcome after a two-electron, two-proton process.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2,4,6-trimethylbenzaldehyde, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A common approach involves bromination of 2,4,6-trimethylbenzaldehyde using brominating agents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. Optimizing stoichiometry (1:1 molar ratio of substrate to bromine source) and temperature control (0–25°C) minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity. Reaction progress can be monitored using TLC or GC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound, and how do key spectral features correlate with its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Methyl groups (δ ~2.3–2.5 ppm in ¹H; δ ~20–25 ppm in ¹³C) and aldehyde protons (δ ~10.1 ppm) confirm substitution patterns. The bromine atom induces deshielding in adjacent carbons.

- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹) validate functional groups.

- Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z ~228 (C₁₀H₁₁BrO) confirm molecular weight. Fragmentation patterns distinguish positional isomers .

Q. What safety precautions are essential when handling this compound, given limited toxicological data?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water (10–15 minutes) and consult an ophthalmologist.

- Waste Disposal : Segregate halogenated waste and follow institutional guidelines for brominated compounds .

Advanced Research Questions

Q. How do the steric and electronic effects of the bromo and methyl substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The methyl groups create steric hindrance, reducing NAS reactivity at the ortho/para positions. The bromo substituent acts as a strong electron-withdrawing group, activating the ring for meta-directed electrophilic attacks. Computational studies (DFT, molecular electrostatic potential maps) can predict reactive sites, while kinetic experiments (e.g., competition with fluorobenzaldehyde derivatives) quantify substituent effects .

Q. What strategies can resolve contradictions in reported reaction outcomes involving this compound under varying catalytic conditions?

- Methodological Answer :

- Control Experiments : Replicate reactions with standardized substrates (e.g., 3-bromobenzaldehyde) to isolate catalyst-specific effects.

- In Situ Monitoring : Use techniques like in situ IR or Raman spectroscopy to track intermediate formation.

- Catalyst Screening : Test palladium, copper, and nickel catalysts in cross-coupling reactions to identify optimal systems. Discrepancies may arise from solvent polarity or ligand steric effects .

Q. How can computational chemistry predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic centers.

- Molecular Dynamics (MD) : Simulate ligand-substrate interactions to predict steric clashes in Suzuki-Miyaura couplings.

- PubChem Data : Compare with analogous compounds (e.g., 3-Bromo-2,6-difluorobenzaldehyde) to validate computational models .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for the bromination of 2,4,6-trimethylbenzaldehyde to form this compound?

- Methodological Answer : Variations arise from:

- Solvent Effects : Polar solvents (e.g., CCl₄ vs. DCM) alter reaction rates and selectivity.

- Radical Initiators : AIBN vs. light-induced initiation may favor different intermediates.

- Purification Methods : Column chromatography vs. distillation can recover different product ratios. Replicate studies with controlled variables (e.g., inert atmosphere, degassed solvents) to standardize protocols .

Experimental Design Considerations

Q. How should researchers design kinetic studies to evaluate the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- pH-Varied Stability Tests : Prepare buffered solutions (pH 1–14) and monitor degradation via HPLC at timed intervals.

- Activation Energy Calculation : Use Arrhenius plots (data at 25°C, 40°C, 60°C) to determine thermal stability.

- Product Identification : Isolate degradation byproducts (e.g., demethylated or debrominated derivatives) using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.